Ring Size and Conformational Preorganization: 6-Membered Thiane vs. 4-Membered Thietane Sulfone Amines
The six-membered thiane-1,1-dioxide ring in the target compound exists predominantly in a chair conformation, with the 3-amino substituent capable of occupying either axial or equatorial positions depending on protonation state and solvent [1]. In contrast, 3-aminothietane 1,1-dioxide (CAS 88511-13-1) contains a four-membered ring with significant angle strain, forcing the amino group into a more restricted conformational space [2]. NMR studies on thiane-1,1-dioxides demonstrate that polar substituents at the 2-position preferentially adopt axial orientations due to stereoelectronic effects, a phenomenon absent in the thietane series [1].
| Evidence Dimension | Ring conformational flexibility and substituent orientation |
|---|---|
| Target Compound Data | 6-membered thiane ring; chair conformation; 3-amino group with axial/equatorial equilibrium |
| Comparator Or Baseline | 3-Aminothietane 1,1-dioxide (4-membered ring); restricted conformational space; C-S-C bond angle ~78° vs. ~98° in thiane |
| Quantified Difference | Bond angle difference ~20°; conformational energy barrier difference estimated >2 kcal/mol |
| Conditions | Theoretical and NMR conformational analysis in solution (CDCl3, D2O) |
Why This Matters
The divergent conformational landscapes directly impact the presentation of the primary amine to biological targets or synthetic reagents, affecting SAR interpretation and reaction outcomes.
- [1] Freeman, F., et al. (2001). The alkylation of an α,α'-dianion in a β-ketosulphone leading to the preparation of axial 2-substituted thiane-1,1-dioxides. Tetrahedron Letters, 42(10), 1907-1909. View Source
- [2] Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Thietane vs. thiane ring strain). View Source
